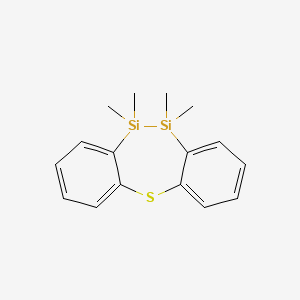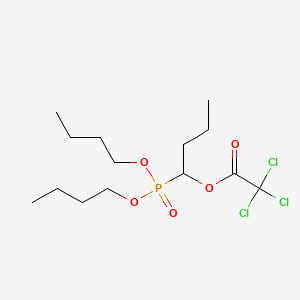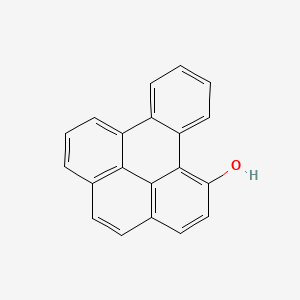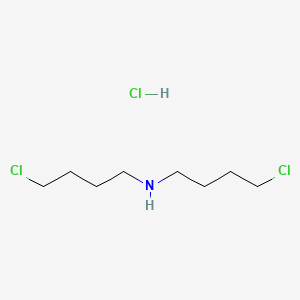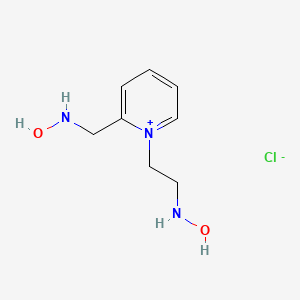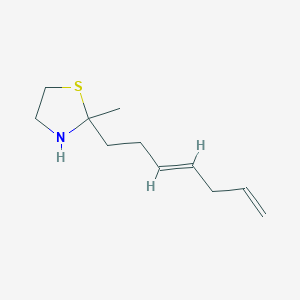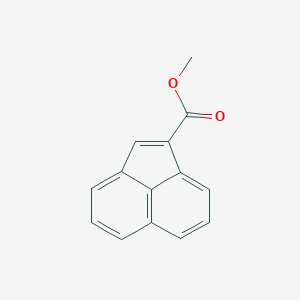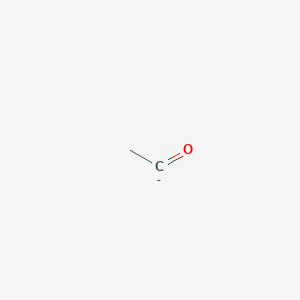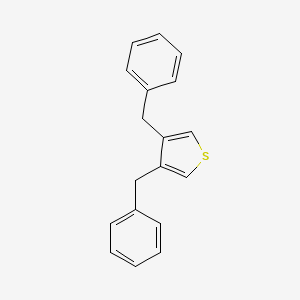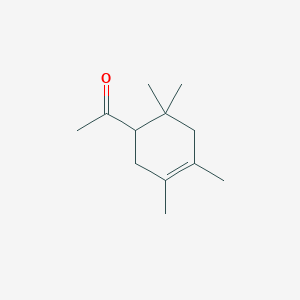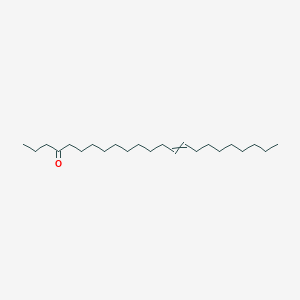
Tricos-14-en-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricos-14-en-4-one is a long-chain unsaturated ketone with a unique structure that has garnered interest in various fields of research This compound is characterized by a 23-carbon chain with a double bond at the 14th position and a ketone functional group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricos-14-en-4-one typically involves the ketonization of long-chain fatty acids. One common method is the reaction of hexanoic acid and (Z)-octadec-9-enoic acid (oleic acid) under specific conditions to yield the desired ketone . The reaction conditions often include the use of catalysts and controlled temperatures to ensure the formation of the ketone without unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale ketonization processes, where fatty acids are subjected to high temperatures and pressures in the presence of catalysts. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Tricos-14-en-4-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The double bond and ketone group can be reduced to form alcohols and alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted ketones and alcohols.
Scientific Research Applications
Tricos-14-en-4-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological signaling and interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tricos-14-en-4-one involves its interaction with specific molecular targets and pathways. The ketone group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the double bond may participate in electron transfer reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Tricos-14-en-4-one is unique due to its specific structure, which combines a long carbon chain with a strategically placed double bond and ketone group. This configuration imparts distinct chemical properties and reactivity, making it valuable for various applications that similar compounds may not fulfill as effectively.
Properties
CAS No. |
79212-72-9 |
|---|---|
Molecular Formula |
C23H44O |
Molecular Weight |
336.6 g/mol |
IUPAC Name |
tricos-14-en-4-one |
InChI |
InChI=1S/C23H44O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-23(24)21-4-2/h11-12H,3-10,13-22H2,1-2H3 |
InChI Key |
CHARXRXQSHGKIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCC(=O)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(Acetyloxy)-4-oxoazetidin-3-yl]-1-(4-nitrophenyl)propyl carbonate](/img/structure/B14443325.png)
